3-fluoro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3-fluoro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as TFB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. TFB is a small molecule that belongs to the class of oxadiazole derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of 1,3,4-oxadiazol compounds exhibit significant anticancer activities. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Applications
Compounds containing 4-fluorobenzamide moieties have been synthesized and evaluated for antimicrobial efficacy. For instance, new 5-arylidene derivatives bearing a fluorine atom and synthesized through conventional and microwave methods showed promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom was crucial for enhancing antimicrobial activity (Desai et al., 2013).
Enzyme Inhibition Applications
Polymethoxylated-pyrazoline benzene sulfonamides, related structurally to 3-fluoro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, have been synthesized and tested for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds displayed significant inhibition of the isoenzymes, with some showing better activity than the standard inhibitor acetazolamide. This highlights their potential in developing therapeutic agents targeting enzyme-related disorders (Kucukoglu et al., 2016).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl group have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It can be inferred from the known targets that this compound may interact with these targets, leading to changes in their function .
Biochemical Pathways
Given the known targets of this compound, it can be inferred that it may affect pathways related to cell growth and proliferation, oxidative stress response, and signal transduction .
Result of Action
Based on the known targets of this compound, it can be inferred that it may have anti-cancer effects by inhibiting cell growth and proliferation, modulating oxidative stress response, and affecting signal transduction .
properties
IUPAC Name |
3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)10-5-4-6-12(19)7-10/h4-9H,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWUJSYBXWWREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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